molecular formula C21H18N4O2 B159467 MK-2 Inhibitor III CAS No. 1186648-22-5

MK-2 Inhibitor III

Numéro de catalogue B159467
Numéro CAS: 1186648-22-5
Poids moléculaire: 358.4 g/mol
Clé InChI: NIKCVKMHGQQSRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-2 Inhibitor III is a potent and selective inhibitor of MK-2 . It is a cell-permeable pyrrolopyridinyl compound that acts as an ATP-binding site-targeting MK-2/MAPKAP-K2 inhibitor . It has been found to be effective in reducing TNF-α production in both U937 cells and in vivo .


Molecular Structure Analysis

The molecular structure of MK-2 Inhibitor III is based on a pyrrolopyridinyl compound . The empirical formula is C21H16N4O . The molecular weight on an anhydrous basis is 340.38 . More detailed structural analysis would require advanced computational modeling or experimental techniques .


Physical And Chemical Properties Analysis

MK-2 Inhibitor III is a solid substance . It is pale yellow in color . It is soluble in DMSO at a concentration of 50 mg/mL . It should be stored at temperatures between 2-8°C .

Applications De Recherche Scientifique

MK2 Inhibitor III: A Comprehensive Analysis of Scientific Research Applications

Inflammatory Disease Management: MK2 Inhibitor III has shown promise in the treatment of inflammatory diseases by regulating the production of TNF-α and other inflammatory mediators. This regulation can potentially ameliorate diseases where these cytokines play a role, such as ankylosing spondylitis (AS) and other inflammatory conditions .

Osteoclastogenesis Modulation: Research indicates that MK2 Inhibitor III can alter the secretory profile of synovial fibroblast mononuclear cells (SFMCs) and decrease inflammatory osteoclastogenesis, suggesting a role in attenuating both inflammation and joint destruction in arthritis .

Cancer Therapy Enhancement: MK2 Inhibitor III is being explored for its potential to enhance the sensitivity of small cell lung cancer cells to DNA-damaging agents like Etoposide, particularly in cells lacking the G1 checkpoint, which could lead to improved cancer therapies .

Cytokine and Chemokine Production Control: The inhibitor has been observed to sustainably reduce the creation of pro-inflammatory cytokines and chemokines, offering a new therapeutic approach to managing inflammatory diseases with once-daily administration showing safety and tolerability in early studies .

Anti-Inflammatory Potential in PBMCs: Both p38 and MK2 inhibitors have demonstrated strong anti-inflammatory properties by potently inhibiting levels of LPS-induced TNFα and IL-6 in human peripheral blood mononuclear cells (PBMCs), highlighting their potential as anti-inflammatory agents .

Mécanisme D'action

Target of Action

MK2 Inhibitor III, also known as MK2-IN-3 hydrate or MK-2 Inhibitor III, primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) pathway . MK2 is a direct downstream target of p38 and has been identified as a promising target for inflammatory diseases . Activation of MK2 increases the stability and translation of mRNA of proinflammatory factors such as TNF, IL-1β, and IL-6 .

Mode of Action

MK2 Inhibitor III acts as an ATP-competitive inhibitor of MK2 . It interacts with its targets by inhibiting tumor necrosis factor (TNF), interleukin (IL)-6, and IL-17 protein production in samples of monocytes and macrophages from patients and healthy volunteers via an mRNA-destabilization mechanism .

Biochemical Pathways

MK2 Inhibitor III affects these pathways by reducing the phosphorylation of tristetraprolin (TTP) and accelerating the decay of inflammatory cytokine mRNA in lipopolysaccharide-stimulated macrophages .

Pharmacokinetics

The pharmacokinetic characteristics of MK2 Inhibitor III show linear, dose-proportional increases in drug uptake from 10 mg to 150 mg using a once-daily dosing schedule over 14 days . The drug shows a proportional and linear increase in drug levels across the 14-day study .

Result of Action

The administration of MK2 Inhibitor III results in sustained reductions of TNF-α and other cytokines and chemokines throughout the 14 days . This leads to a decrease in the production of pro-inflammatory cytokines, making it a promising therapeutic approach for the management of inflammatory diseases .

Propriétés

IUPAC Name

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O.H2O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15;/h1-5,7,9-12,25H,6,8H2,(H,23,26);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKCVKMHGQQSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-2 Inhibitor III
Reactant of Route 2
Reactant of Route 2
MK-2 Inhibitor III
Reactant of Route 3
Reactant of Route 3
MK-2 Inhibitor III
Reactant of Route 4
Reactant of Route 4
MK-2 Inhibitor III
Reactant of Route 5
Reactant of Route 5
MK-2 Inhibitor III
Reactant of Route 6
Reactant of Route 6
MK-2 Inhibitor III

Q & A

Q1: How does MK2 Inhibitor III exert its effects within cells?

A1: MK2 Inhibitor III functions by selectively inhibiting MAPK-activated protein kinase 2 (MK2). [, ] MK2 itself is a downstream target of p38 MAPK, a key signaling pathway activated by various stressors like UV radiation and hypoxia. [] By inhibiting MK2, the compound disrupts this stress-activated signaling cascade. While the exact downstream consequences are still under investigation, research indicates that MK2 inhibition can impact apoptosis (programmed cell death), particularly in specific cell types like neuronal cells. []

Q2: The research mentions that MK2 Inhibitor III impacts IPAS activity. Could you elaborate on this interaction?

A2: Inhibitory PAS domain protein (IPAS) plays a dual role in cells. It participates in regulating the body's response to low oxygen (hypoxia) and can also promote apoptosis by interfering with the pro-survival functions of proteins like Bcl-xL. [] Interestingly, research shows that MK2 can directly phosphorylate IPAS at a specific amino acid site (Ser184). [] This phosphorylation event enhances IPAS's ability to induce apoptosis. Treatment with MK2 Inhibitor III has been demonstrated to reduce IPAS-dependent cell death induced by cobalt chloride (CoCl2) in PC12 cells. [] This suggests that the compound, by inhibiting MK2, prevents the phosphorylation of IPAS, thereby reducing its pro-apoptotic activity.

Q3: Are there any known challenges or limitations associated with MK2 Inhibitor III?

A4: One study observed that the cytotoxic effects of a different MK2 inhibitor, CMPD1, in glioblastoma cells weren't dependent on MK2 inhibition itself. [] This raises questions about potential off-target effects of MK2 inhibitors, including MK2 Inhibitor III. Determining the specificity and selectivity of MK2 Inhibitor III is crucial for understanding its true therapeutic potential and minimizing unintended consequences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.